molecular formula C12H8FNO B13649278 3-(6-Fluoropyridin-3-yl)benzaldehyde

3-(6-Fluoropyridin-3-yl)benzaldehyde

Cat. No.: B13649278
M. Wt: 201.20 g/mol
InChI Key: ACIRVAXMWWIPEB-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol It is a derivative of benzaldehyde where the benzene ring is substituted with a 6-fluoropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoropyridin-3-yl)benzaldehyde typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the benzaldehyde moiety. One common method involves the reaction of 3-bromopyridine with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 6-position. This is followed by a Suzuki coupling reaction with a benzaldehyde derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(6-Fluoropyridin-3-yl)benzoic acid.

    Reduction: 3-(6-Fluoropyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Fluoropyridin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Fluoropyridin-3-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Fluoropyridin-3-yl)benzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated or differently substituted analogs. This makes it particularly valuable in the design of molecules with specific biological or chemical properties.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

3-(6-fluoropyridin-3-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-8H

InChI Key

ACIRVAXMWWIPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)F)C=O

Origin of Product

United States

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